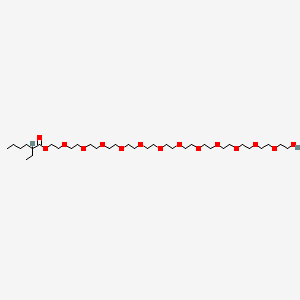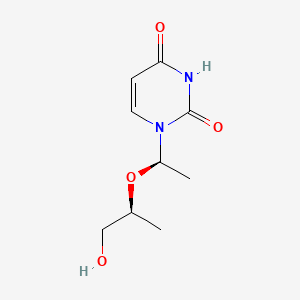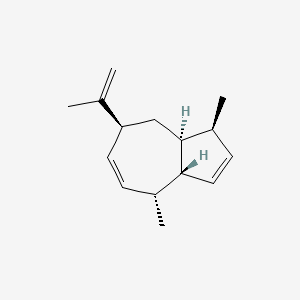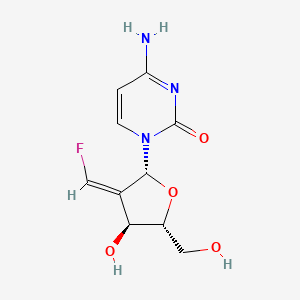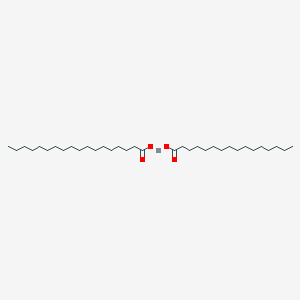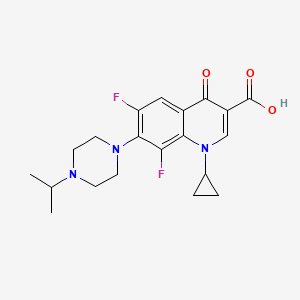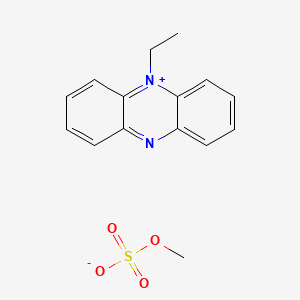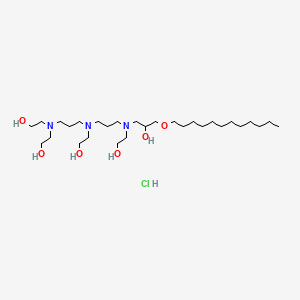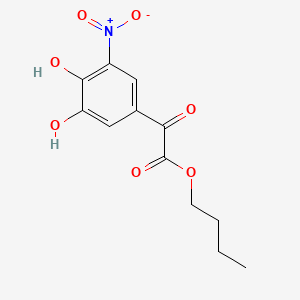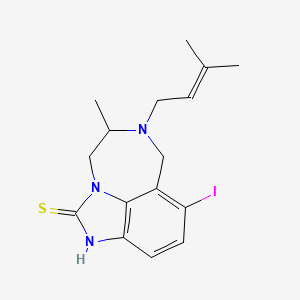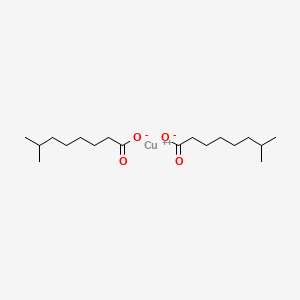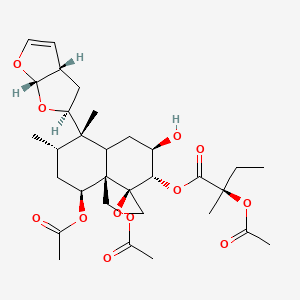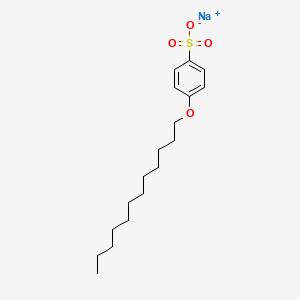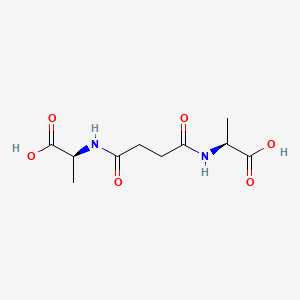
DL-Alanine, N,N'-(1,4-dioxo-1,4-butanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is a compound that contains 34 atoms, including 16 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Análisis De Reacciones Químicas
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents might include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- has several scientific research applications. It is used in chemistry for studying molecular interactions and reactions. In biology, it can be used to investigate biochemical pathways and enzyme activities. In medicine, this compound may be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the synthesis of other complex molecules .
Mecanismo De Acción
The mechanism of action of DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, influencing biochemical processes and pathways .
Comparación Con Compuestos Similares
DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include other derivatives of alanine or compounds with similar functional groups. The specific properties and applications of DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can be contrasted with these similar compounds to emphasize its distinct characteristics .
Propiedades
Número CAS |
135245-11-3 |
|---|---|
Fórmula molecular |
C10H16N2O6 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C10H16N2O6/c1-5(9(15)16)11-7(13)3-4-8(14)12-6(2)10(17)18/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-,6-/m0/s1 |
Clave InChI |
CDQKTSONICCRIS-WDSKDSINSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)CCC(=O)N[C@@H](C)C(=O)O |
SMILES canónico |
CC(C(=O)O)NC(=O)CCC(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


